An In-depth Technical Guide to the Physical Properties of Hexadecyl Dihydrogen Phosphate
An In-depth Technical Guide to the Physical Properties of Hexadecyl Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Surfactant
Molecular Identity and Core Physicochemical Parameters
Hexadecyl dihydrogen phosphate, also known as cetyl dihydrogen phosphate or mono-n-hexadecyl phosphate, is an organic molecule with the chemical formula C16H35O4P.
A summary of its key identification and physical properties is provided in the table below. It is important to note that while some experimental data is available, certain parameters are based on predictive models and should be considered as such.
| Property | Value | Source |
| CAS Number | 3539-43-3 | |
| Molecular Formula | C16H35O4P | |
| Molecular Weight | 322.42 g/mol | |
| Appearance | White to off-white solid/powder | (inferred from related compounds) |
| Melting Point | 71-77 °C | |
| Boiling Point | 439.8 °C at 760 mmHg (Predicted) | |
| Density | 1.013 g/cm³ (Predicted) | |
| Solubility | Insoluble in water (3.1 x 10⁻³ g/L at 25°C, Calculated). Soluble in organic solvents. | |
| LogP | 5.29 |
Acidity and Aggregation Behavior in Aqueous Media
Acid Dissociation Constant (pKa)
The phosphate headgroup of hexadecyl dihydrogen phosphate has two acidic protons, leading to two potential pKa values. While specific experimental pKa values for hexadecyl dihydrogen phosphate are not readily found in the literature, the pKa of the dihydrogen phosphate ion (H₂PO₄⁻) is approximately 7.21. This value provides a reasonable estimate for the second pKa of hexadecyl dihydrogen phosphate. The first pKa is expected to be significantly lower, in the range of 1-2, similar to other phosphoric acid esters. The precise pKa values are crucial for understanding the ionization state of the molecule at a given pH, which in turn governs its solubility, interaction with other molecules, and self-assembly behavior.
Experimental Protocol: Potentiometric Titration for pKa Determination
The pKa values of hexadecyl dihydrogen phosphate can be determined experimentally via potentiometric titration. This method involves titrating a solution of the compound with a strong base and monitoring the pH change.
Methodology:
-
Preparation of the Analyte Solution: Prepare a solution of hexadecyl dihydrogen phosphate in a suitable solvent system. Due to its low water solubility, a co-solvent system (e.g., water-ethanol) may be necessary. The concentration should be accurately known, typically in the range of 1-10 mM.
-
Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution. Place the solution in a thermostated vessel to maintain a constant temperature.
-
Titration: Add a standardized solution of a strong base (e.g., NaOH) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first and second pKa values can be determined from the two inflection points.
Causality Behind Experimental Choices:
-
Co-solvent System: Necessary to ensure the solubility of the long-chain phosphate throughout the titration. The choice of co-solvent and its proportion should be optimized to minimize its effect on the pKa values.
-
Standardized Base: Ensures accurate determination of the equivalence points.
-
Thermostated Vessel: pKa is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.
Critical Micelle Concentration (CMC)
Experimental Protocol: Surface Tension Measurement for CMC Determination
One of the most common methods for determining the CMC is by measuring the surface tension of solutions with varying surfactant concentrations.
Methodology:
-
Solution Preparation: Prepare a series of aqueous solutions of hexadecyl dihydrogen phosphate with a range of concentrations, both below and above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., using the Du Noüy ring method or the Wilhelmy plate method).
-
Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains relatively constant. The CMC is the concentration at the intersection of these two linear regions.
Causality Behind Experimental Choices:
-
Logarithmic Concentration Scale: This is used because the change in surface tension is proportional to the logarithm of the surfactant concentration below the CMC.
-
Du Noüy Ring or Wilhelmy Plate Method: These are standard and reliable techniques for measuring surface tension, providing the necessary precision for detecting the subtle break point in the surface tension curve that defines the CMC.
Diagram: Determination of Critical Micelle Concentration (CMC)
Caption: Workflow for CMC determination using surface tension measurements.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of hexadecyl dihydrogen phosphate.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. For hexadecyl dihydrogen phosphate, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Assignment |
| ~2920 and ~2850 | C-H stretching vibrations of the hexadecyl chain |
| ~2300-2700 | O-H stretching of the P-OH group (broad) |
| ~1640 | O-H bending of adsorbed water |
| ~1250 | P=O stretching vibration |
| ~1030 | P-O-C stretching vibration |
The broadness of the O-H stretch is characteristic of the hydrogen-bonded phosphate groups.
Experimental Protocol: FTIR Spectroscopy
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid using the KBr pellet method or as a thin film. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent pellet.
-
Data Acquisition: The FTIR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet (or the empty sample holder for a thin film) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Causality Behind Experimental Choices:
-
KBr Pellet Method: This is a common and effective method for obtaining high-quality spectra of solid samples. It minimizes scattering and provides a uniform sample matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of hexadecyl dihydrogen phosphate. Both ¹H and ³¹P NMR are particularly informative.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the hexadecyl chain. The terminal methyl group (CH₃) will appear as a triplet around 0.9 ppm. The methylene groups (CH₂) of the alkyl chain will appear as a broad multiplet between 1.2 and 1.6 ppm. The methylene group adjacent to the phosphate oxygen (-CH₂-O-P) will be shifted downfield to around 3.8-4.1 ppm and will likely show coupling to the phosphorus nucleus.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a very sensitive probe of the chemical environment of the phosphorus atom. A single resonance is expected for hexadecyl dihydrogen phosphate. The chemical shift will be indicative of a phosphate monoester. The signal may be a multiplet due to coupling with the adjacent methylene protons if proton decoupling is not applied.
Experimental Protocol: NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure good solubility and to avoid interfering signals.
-
Data Acquisition: Acquire the ¹H and ³¹P NMR spectra on a high-resolution NMR spectrometer. For ³¹P NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the spectra to confirm the molecular structure. The chemical shifts are referenced to a standard (e.g., TMS for ¹H, phosphoric acid for ³¹P).
Causality Behind Experimental Choices:
-
Deuterated Solvents: Used to avoid large solvent signals that would obscure the analyte signals in ¹H NMR.
-
Proton Decoupling in ³¹P NMR: Simplifies the spectrum to a single peak, making it easier to identify the phosphorus environment and to quantify the compound if necessary.
Thermal Properties
The thermal stability of hexadecyl dihydrogen phosphate is a critical parameter for applications involving heating or long-term storage at elevated temperatures.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are powerful techniques to study the thermal decomposition and phase transitions of materials.
-
TGA: Measures the change in mass of a sample as a function of temperature. For hexadecyl dihydrogen phosphate, TGA can be used to determine the onset of decomposition and to identify any mass loss events, such as the loss of water or the degradation of the alkyl chain.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. DSC can be used to determine the melting point, as well as any other phase transitions, such as crystallization or glass transitions.
For long-chain alkyl phosphates, thermal decomposition is expected to occur at temperatures above 200 °C. The decomposition process may involve the dehydration of the phosphate headgroup and the subsequent degradation of the hydrocarbon tail.
Experimental Protocol: Thermal Analysis (TGA/DSC)
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA or DSC pan (e.g., aluminum or platinum).
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the mass change, while the DSC instrument records the heat flow.
-
Data Analysis: The TGA curve is analyzed to determine the temperatures at which mass loss occurs and the percentage of mass lost at each step. The DSC curve is analyzed to identify the temperatures and enthalpies of melting and other phase transitions.
Causality Behind Experimental Choices:
-
Controlled Atmosphere: Using an inert atmosphere like nitrogen prevents oxidative degradation and allows for the study of the intrinsic thermal stability of the compound.
-
Constant Heating Rate: Ensures that the thermal events are well-resolved and that the data is comparable between different experiments.
Diagram: Workflow for Thermal Analysis
Caption: A simplified workflow for thermal analysis using TGA and DSC.
Safety and Handling
Conclusion and Future Directions
This guide has provided a comprehensive overview of the known and predicted physical properties of hexadecyl dihydrogen phosphate, along with detailed experimental protocols for their determination. While there are gaps in the publicly available experimental data for this specific molecule, the methodologies and comparative data presented here offer a solid foundation for researchers. Future work should focus on the experimental determination of the pKa, CMC, and detailed thermal decomposition profile of pure hexadecyl dihydrogen phosphate to further enhance our understanding of this promising surfactant and to facilitate its application in various fields of science and technology.
References
-
Wikipedia. (2023). Critical micelle concentration. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the 8 mg L−1 to 40 h sample before (a) and after.... Retrieved from [Link]
-
ResearchGate. (n.d.). Conformation and packing of poly(alkylene phosphate) chains in the crystal lattice. Part II: Temperature FTIR studies. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Hexadecyl phosphate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Hexadecyl dihydrogen phosphate. Retrieved from [Link]
-
Bristol University Research Portal. (2024, May 7). Properties of Surfactants. Retrieved from [Link]
-
ResearchGate. (n.d.). The dehydration of phospates monitored by DSC/TGA and in situ Raman spectroscopy. Retrieved from [Link]
-
Langmuir. (2007). Influence of Alkyl Chain Length on Phosphate Self-Assembled Monolayers. Retrieved from [Link]
-
ResearchGate. (n.d.). (Colour on-line) FTIR spectra, obtained from a) hexadecyltrichlorosilane and b) tridecyl phosphate monolayers on Nb. Inserts. Retrieved from [Link]
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
-
ResearchGate. (n.d.). An Undergraduate Physical Chemistry Experiment on Surfactants: Electrochemical Study of a Commercial Soap. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Thermal Behaviour of Calcium Alkyl Phosphates as Bioceramic Precursors. Retrieved from [Link]
-
NMR Solutions. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
-
RIT Digital Institutional Repository. (n.d.). Synthesis and Characterization of Potassium Dihydrogen Phosphate (KDP). Retrieved from [Link]
-
PubMed. (2019). ATR-FTIR spectroscopy to determine cell wall composition: Application on a large diversity of fruits and vegetables. Retrieved from [Link]
-
NIH. (2025, February 7). An experimental study of the physical mechanisms of fluid flow in tight carbonate core samples by binary surfactants. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the critical premicelle concentration, first critical micelle concentration and second critical micelle concentration of surfactants by resonance Rayleigh scattering method without any probe. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: Sodium dihydrogen phosphate. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
Journal of Chemical Education. (2018). Surfactant Adsorption: A Revised Physical Chemistry Lab. Retrieved from [Link]
- Google Patents. (n.d.). WO2004018408A1 - Synthesis and purification of nateglinide.
-
NIH. (2014, May 2). ATR-FTIR Spectroscopic Evidence for Biomolecular Phosphorus and Carboxyl Groups Facilitating Bacterial Adhesion to Iron Oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring hybrid phosphate compound C 2 H 6 NO + @H 2 PO 4 − : crystallography, optics, and bioactivity. Retrieved from [Link]
-
NIH. (n.d.). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Retrieved from [Link]
-
Mendeley Data. (2023, July 16). Thermal analysis (DSC-TG-MS) - phosphate ore samples. Retrieved from [Link]
-
InfoBiochem. (2016, April 28). How to calculate pKa of phosphate buffer?. Retrieved from [Link]
-
International Journal of Computer Applications. (n.d.). FTIR, XRD, SEM, TGA Investigations of Ammonium Dihydrogen Phosphate (ADP) Single Crystal. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2-ethylhexyl dihydrogen phosphate. Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Retrieved from [Link]
-
Diduco. (n.d.). phosphate. Retrieved from [Link]
-
RSC Publishing. (2019, April 13). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 15). Understanding Phosphate pKa Values: The Key to Chemical Interactions. Retrieved from [Link]
-
PubChem. (n.d.). CID 159614109 | C32H70O8P2. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Determining the Critical Micelle Concentration of Surfactants by Simple and Fast Titration Method. Retrieved from [Link]
-
NIH. (2019, January 7). Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization. Retrieved from [Link]
